![molecular formula C11H16N2O2 B14426472 3-[(2-Phenylethyl)amino]alanine CAS No. 80267-23-8](/img/structure/B14426472.png)
3-[(2-Phenylethyl)amino]alanine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(2-Phenylethyl)amino]alanine is an organic compound with the molecular formula C11H16N2O2 It is a derivative of alanine, where the amino group is substituted with a 2-phenylethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method for synthesizing 3-[(2-Phenylethyl)amino]alanine is through the Strecker amino acid synthesis. This involves the reaction of an aldehyde with cyanide in the presence of ammonia, yielding an α-aminonitrile, which is subsequently hydrolyzed to give the desired amino acid . Another approach involves the use of dendrimeric intermediates in a one-pot reaction, providing a straightforward and efficient method for the synthesis of N-alkyl-β-amino acids .
Industrial Production Methods
Industrial production of this compound typically involves large-scale Strecker synthesis, which is favored for its simplicity and cost-effectiveness. The reaction conditions are optimized to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
3-[(2-Phenylethyl)amino]alanine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into simpler amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the benzylic position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like N-bromosuccinimide (NBS) are employed for benzylic bromination.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield benzoic acid derivatives, while reduction can produce primary amines.
Applications De Recherche Scientifique
3-[(2-Phenylethyl)amino]alanine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its role in metabolic pathways and enzyme interactions.
Medicine: Research explores its potential as a therapeutic agent, particularly in targeting specific enzymes and receptors
Industry: It is utilized in the production of pharmaceuticals and fine chemicals.
Mécanisme D'action
The mechanism of action of 3-[(2-Phenylethyl)amino]alanine involves its interaction with specific molecular targets and pathways. It can act as a substrate for enzymes such as aromatic L-amino acid decarboxylase, which converts it into active metabolites. These metabolites can then interact with neurotransmitter receptors, influencing various physiological processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenylalanine: An essential amino acid with a similar structure but lacks the 2-phenylethyl substitution.
β-Alanine: A non-essential amino acid that differs in its side chain structure.
Uniqueness
3-[(2-Phenylethyl)amino]alanine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for targeted research and potential therapeutic applications.
Propriétés
Numéro CAS |
80267-23-8 |
|---|---|
Formule moléculaire |
C11H16N2O2 |
Poids moléculaire |
208.26 g/mol |
Nom IUPAC |
2-amino-3-(2-phenylethylamino)propanoic acid |
InChI |
InChI=1S/C11H16N2O2/c12-10(11(14)15)8-13-7-6-9-4-2-1-3-5-9/h1-5,10,13H,6-8,12H2,(H,14,15) |
Clé InChI |
CVIPGIYSOASOGY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CCNCC(C(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1,4-Benzenedicarboxylic acid, bis[4-(chlorocarbonyl)phenyl] ester](/img/structure/B14426399.png)
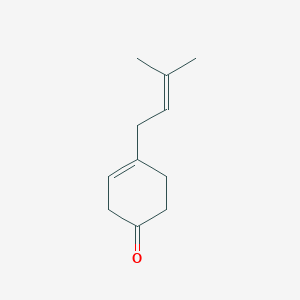
![1-tert-Butylbicyclo[3.1.0]hexane](/img/structure/B14426409.png)

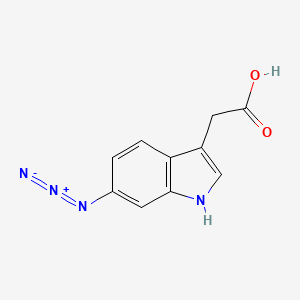
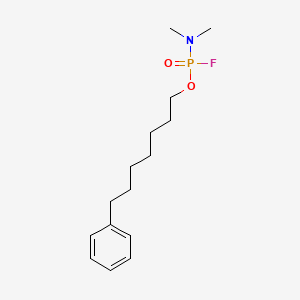


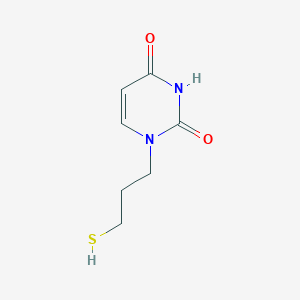
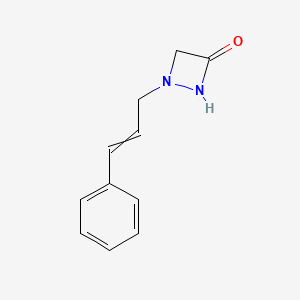
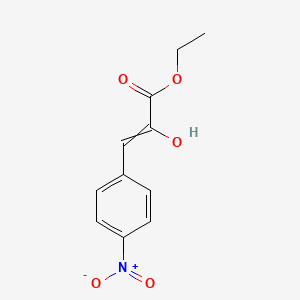
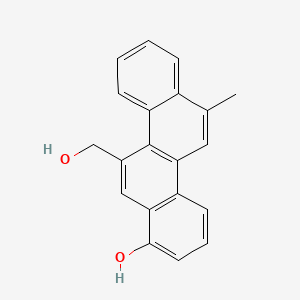
![7-Bromo-1,4-dithiaspiro[4.4]non-6-ene](/img/structure/B14426489.png)
